3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the pyrrolidine ring with the pyridine ring, which can be achieved through palladium-catalyzed amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives .
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or enzymes.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Trifluoromethyl Pyridines: Compounds with trifluoromethyl groups attached to pyridine rings, such as 2-bromo-5-(trifluoromethyl)pyridine.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C10H12F3N3 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m0/s1 |
InChI Key |
JKLOWATZENRBDW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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